

Preparation of Atopaxar Hydrochloride Stock Solutions: An Application Note and Protocol

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Compound of Interest

Compound Name: Atopaxar Hydrochloride

Cat. No.: B1665309

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Introduction

Atopaxar is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3][4] As an antiplatelet agent, it has been investigated for its therapeutic potential in preventing thrombotic events in patients with coronary artery disease and acute coronary syndrome.[2][5][6][7] Accurate and consistent preparation of **Atopaxar hydrochloride** stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Atopaxar hydrochloride** stock solutions.

Physicochemical Properties of Atopaxar Hydrochloride

A summary of the key physicochemical properties of **Atopaxar hydrochloride** is presented in the table below. This information is essential for accurate concentration calculations and for understanding the compound's general characteristics.

Property	Value	Source
Synonyms	E5555, ER-172594-00	[5][8]
Molecular Formula	C29H39ClFN3O5	[9]
Molecular Weight	564.1 g/mol	[10]
CAS Number	474544-83-7	[10]
Appearance	White solid	[5]

Solubility of Atopaxar Hydrochloride

The solubility of **Atopaxar hydrochloride** is a critical factor in the preparation of stock solutions. The compound exhibits poor solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations are required to ensure bioavailability.

Solvent/Formulation	Solubility	Recommendations
DMSO	25 mg/mL (47.38 mM)	Sonication is recommended to aid dissolution.[5]
In Vivo Formulation 1	2 mg/mL (3.79 mM)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Solvents should be added sequentially. Sonication is recommended.[5]
In Vivo Formulation 2	≥ 2.5 mg/mL (4.74 mM)	10% DMSO + 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3	≥ 2.5 mg/mL (4.74 mM)	10% DMSO + 90% Corn Oil.[1]
Water	0.00591 mg/mL	Predicted value, indicating very low aqueous solubility.[9]
Ethanol	100 mg/mL	[3]

Experimental Protocol: Preparation of a 10 mM Atopaxar Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Atopaxar hydrochloride** in DMSO, a common starting point for in vitro experiments.

Materials:

- **Atopaxar hydrochloride** (powder)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Pipettes and sterile filter tips

Procedure:

- Determine the required mass: Calculate the mass of **Atopaxar hydrochloride** needed to prepare the desired volume of a 10 mM stock solution using the following formula: $\text{Mass (mg)} = 10 \text{ mmol/L} \times \text{Volume (L)} \times 564.1 \text{ g/mol} \times 1000 \text{ mg/g}$
- Weigh the compound: Carefully weigh the calculated amount of **Atopaxar hydrochloride** powder using an analytical balance in a fume hood or well-ventilated area.
- Dissolution:
 - Add the weighed **Atopaxar hydrochloride** to a sterile microcentrifuge tube or vial.
 - Add the required volume of anhydrous DMSO to the tube.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

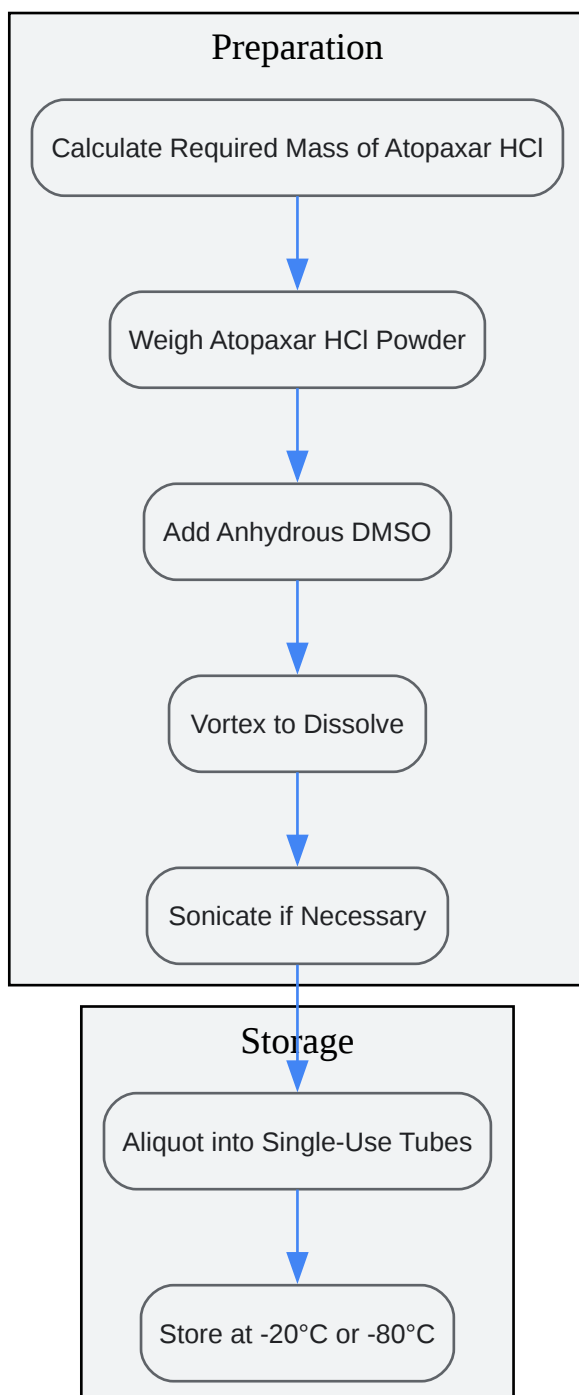
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.^[5] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1]

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling **Atopaxar hydrochloride** and DMSO.
- Handle the powdered form of the compound in a fume hood to avoid inhalation.
- DMSO is a potent solvent that can penetrate the skin; avoid direct contact.

Experimental Workflow

The following diagram illustrates the general workflow for preparing an **Atopaxar hydrochloride** stock solution.



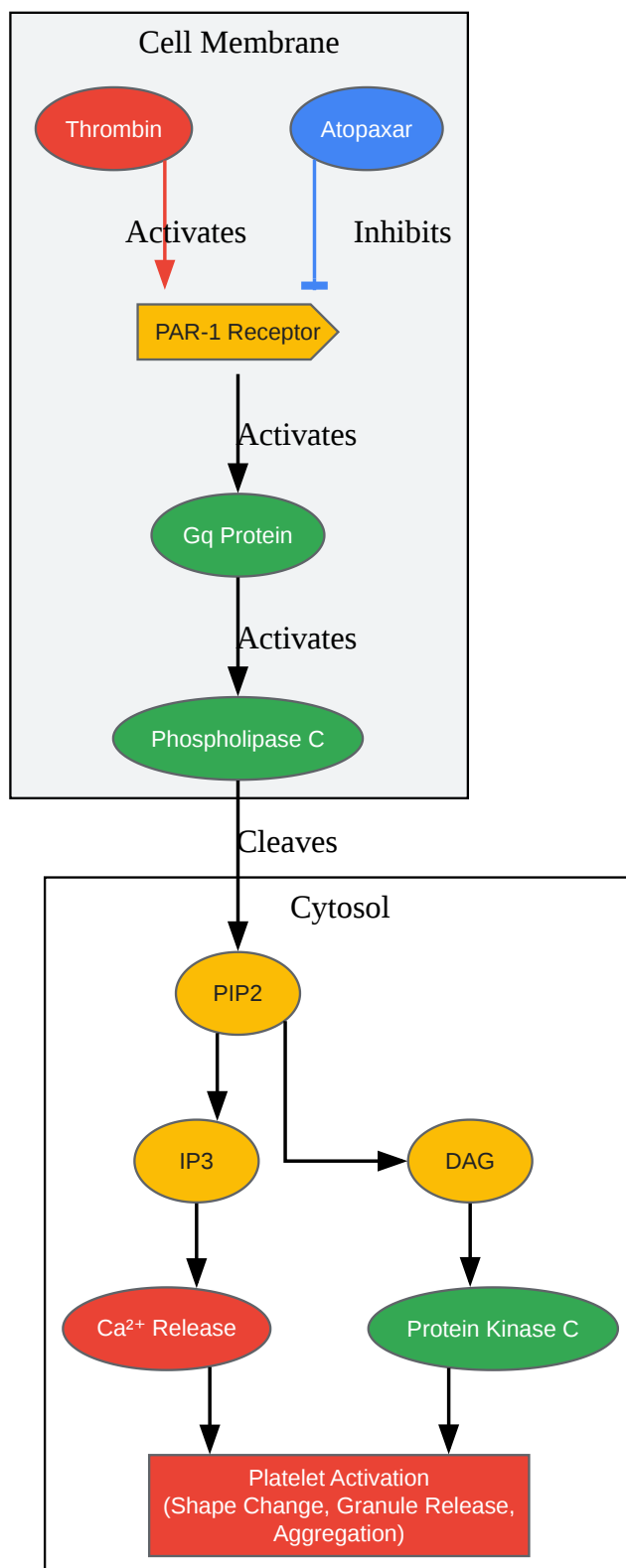
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Caption: Workflow for **Atopaxar Hydrochloride** Stock Solution Preparation.

Mechanism of Action: PAR-1 Signaling Pathway

Atopaxar functions as a competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). Thrombin, a serine protease, typically activates PAR-1 by cleaving its N-terminal domain, exposing a tethered ligand that initiates intracellular signaling. Atopaxar binds to PAR-1 and prevents this thrombin-mediated activation, thereby inhibiting downstream signaling cascades that lead to platelet activation and aggregation.[2][7]

The signaling pathway initiated by PAR-1 activation involves G-protein coupling, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in platelet shape change, degranulation, and aggregation.



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Caption: Atopaxar's Inhibition of the PAR-1 Signaling Pathway.

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